![molecular formula C17H11ClN2O2S B2578154 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-31-5](/img/structure/B2578154.png)
7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridopyrimidines, which are structurally similar to the compound you mentioned, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines can be achieved by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Chemosensor Applications
A study highlights the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, showcasing their application as chemosensors. Specifically, one derivative demonstrated high sensitivity towards Hg2+ ions, showcasing a notable color change from white to light pink in the presence of Hg2+ in solution. This indicates potential for environmental monitoring and safety applications, especially in detecting mercury levels in various samples (Jamasbi et al., 2021).
Anticancer Lead Potential
Research on the chemical structure and molecular modeling of chromene derivatives, including 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, suggests their potential as leads for new anticancer drugs. Docking and molecular dynamic studies propose that these compounds may act as DNA intercalators, offering a promising avenue for developing novel cancer therapies (Santana et al., 2020).
Antimicrobial Activity
Several studies have synthesized and evaluated chromeno[2,3-d]pyrimidine derivatives for antimicrobial activity. Notably, some derivatives have shown promising antibacterial and antifungal properties, indicating potential for development into new antimicrobial agents. This suggests a broad spectrum of application in combating various microbial infections (Kamdar et al., 2011).
Green Synthesis Approaches
The green synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives using tannic acid as a catalyst is another important application. This environmentally friendly approach emphasizes the role of sustainable chemistry in developing new compounds, minimizing the environmental impact of chemical syntheses (Puvithra & Parthiban, 2020).
Synthetic Methodology Development
Novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives have been explored, with implications for expanding the chemical toolkit available for creating diverse pharmaceuticals and materials. These methodologies offer new pathways for the synthesis of compounds with potential applications in various fields, including drug development and materials science (Osyanin et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidines, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Similar compounds have shown a wide range of biological activity .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .
Result of Action
Similar compounds have shown good antitumor effects on the carcinosarcoma in rats .
Action Environment
Similar compounds demonstrate reactivity under certain conditions .
Future Directions
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine. Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .
properties
IUPAC Name |
7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBFOVKZQBROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

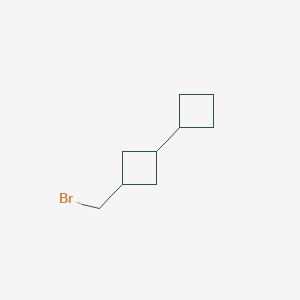
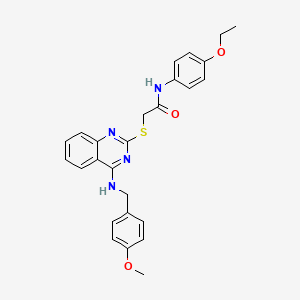
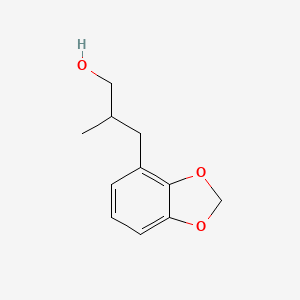


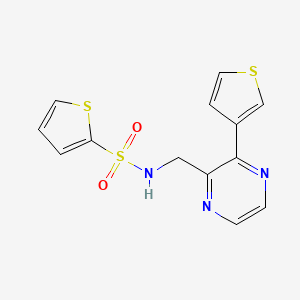
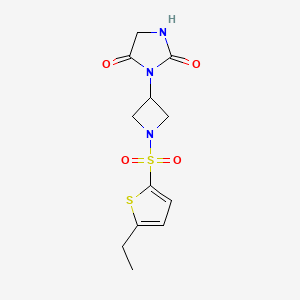

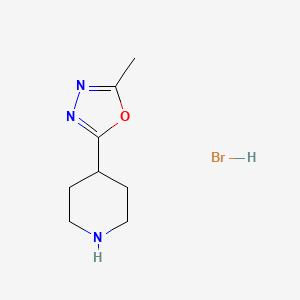
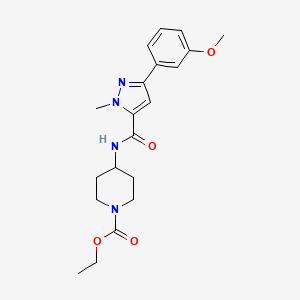
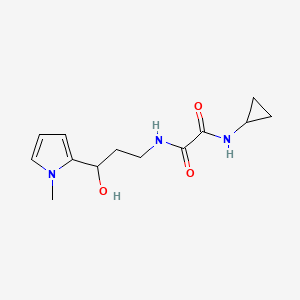
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)
![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)